molecular formula C27H27ClN2O4 B14926053 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B14926053
M. Wt: 479.0 g/mol
InChI Key: RUNYZZGUVXOQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzaldehyde, followed by their condensation with appropriate reagents to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on specific molecular targets.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism may depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-16-7-10-20(13-17(16)2)30-27(19-9-12-22(32-4)24(15-19)34-6)25(28)26(29-30)18-8-11-21(31-3)23(14-18)33-5/h7-15H,1-6H3

InChI Key

RUNYZZGUVXOQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.